2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-19-12-15(18)17-13-16(8-10-20-11-9-16)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWHTKBFPWFJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(CCOCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide involves several steps. One common method includes the reaction of 4-phenyltetrahydro-2H-pyran-4-ylmethylamine with ethyl acetate under specific conditions to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide has shown promise in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying biochemical pathways.
Medicine: It has been investigated for its potential therapeutic effects in treating specific diseases or conditions.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key structural differences between 2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide and related compounds:
*Estimated based on structural analogs.
Key Observations :
- Steric Effects : The phenyloxane group in the target compound introduces significant steric bulk compared to simpler analogs like N-(4-ethoxyphenyl)acetamide, likely influencing solubility and crystallinity .
- Hydrogen Bonding : Unlike N-[(2-hydroxynaphthalen-1-yl)methyl]acetamide, which forms intramolecular N–H⋯O bonds, the target compound’s ether and amide groups may prioritize intermolecular interactions .
- Heterocyclic Influence : Pyridinyl-containing analogs (e.g., ) exhibit enhanced polarity due to nitrogen atoms, whereas the phenyloxane core in the target compound may favor lipophilicity.
Physicochemical Properties
- Solubility : The ethoxy group enhances hydrophilicity compared to purely aromatic analogs (e.g., ), but the phenyloxane core may counterbalance this by increasing hydrophobicity. Pyridinyl derivatives (e.g., ) exhibit higher aqueous solubility due to nitrogen’s polarity.
- Crystal Packing : Bulky substituents in the target compound may reduce crystallinity compared to planar systems like N-(4-ethoxyphenyl)acetamide. Dihedral angles in naphthyl-phenyl hybrids (~82°) suggest similar steric constraints .
- Thermal Stability : Ethoxy groups generally lower melting points compared to nitro or hydroxyl substituents (e.g., ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide?
- Methodology : Multi-step synthesis typically involves coupling acetamide derivatives with substituted oxane intermediates. Key steps include:
- Nucleophilic substitution : Ethoxy group introduction via alkylation under anhydrous conditions (e.g., using NaH in DMF) .
- Amide bond formation : Activation of carboxylic acids with coupling agents like EDC/HOBt for reaction with the oxane-containing amine .
- Solvent selection : Dichloromethane or DMF for solubility and reaction efficiency. Reaction temperatures often range from 0°C to reflux, monitored via TLC .
Q. How can structural integrity and purity of 2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide be confirmed?
- Methodology :
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxy group at δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH) and oxane ring conformation .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO; theoretical MW 277.37) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What physicochemical properties are critical for handling and formulation in biological studies?
- Key properties :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) for in vitro assays.
- Thermal stability : DSC/TGA analysis to determine decomposition temperatures (>150°C typical for acetamides) .
- LogP : Estimated via reverse-phase HPLC to assess lipophilicity (target range 2–4 for membrane permeability) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes, GPCRs). Focus on the oxane-phenyl moiety’s role in hydrophobic interactions .
- QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity trends using datasets from analogs .
- MD simulations : Assess conformational stability of the oxane ring in aqueous and lipid environments .
Q. What experimental strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodology :
- 2D NMR : COSY and NOESY to resolve overlapping signals (e.g., oxane ring protons vs. aromatic protons) .
- Isotopic labeling : N-labeled acetamide for precise assignment of amide protons in complex spectra .
- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry and hydrogen-bonding patterns .
Q. How can in vitro and in vivo studies evaluate the compound’s potential as an enzyme inhibitor or receptor modulator?
- Methodology :
- Enzyme assays : Test inhibition of kinases or proteases (e.g., IC determination via fluorogenic substrates) .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using H-labeled ligands .
- ADME profiling : Microsomal stability (CYP450 metabolism) and plasma protein binding assays to prioritize lead candidates .
Q. What strategies mitigate synthetic challenges in scaling up production for preclinical studies?
- Methodology :
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve yield in key steps .
- Flow chemistry : Continuous-flow reactors for amide coupling to enhance reproducibility and reduce side reactions .
- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) to meet safety/environmental standards .
Key Research Gaps
- Mechanistic studies : Limited data on the compound’s interaction with specific biological targets (e.g., kinase inhibition pathways) .
- Toxicology : In-depth in vivo toxicity profiling (e.g., hepatotoxicity in rodent models) required for therapeutic development .
- Spectral libraries : Publicly accessible NMR/IR databases for benchmarking against structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
